![molecular formula C15H22N2OS B14382318 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one CAS No. 89446-79-7](/img/structure/B14382318.png)
1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a phenyl group, an imidazolidinone ring, and a butylsulfanyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one typically involves the reaction of 2-phenylimidazolidin-2-one with 1-bromo-2-(butylsulfanyl)ethane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-[{[2-(Butylsulfanyl)ethyl]sulfanyl}(phenyl)methyl]-4-methylbenzene
- 5-[2-(Butylsulfanyl)ethyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Comparison: 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one is unique due to its imidazolidinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.
Properties
CAS No. |
89446-79-7 |
|---|---|
Molecular Formula |
C15H22N2OS |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(2-butylsulfanylethyl)-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C15H22N2OS/c1-2-3-10-19-11-9-17-12-14(16-15(17)18)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,16,18) |
InChI Key |
TWEMFPLPEZGQPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCN1CC(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


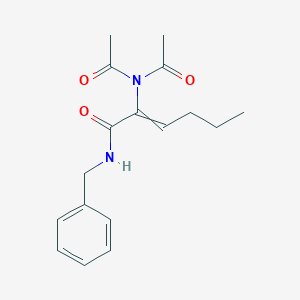
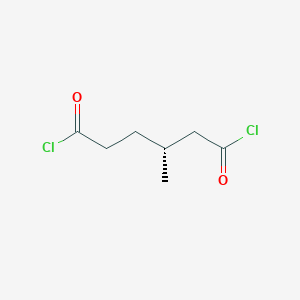
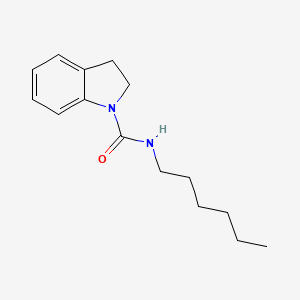
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
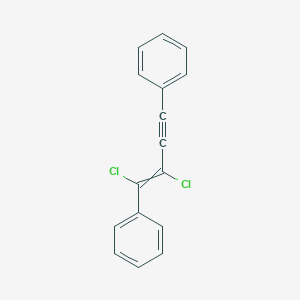
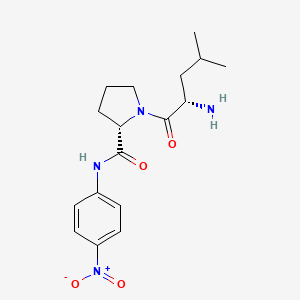
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
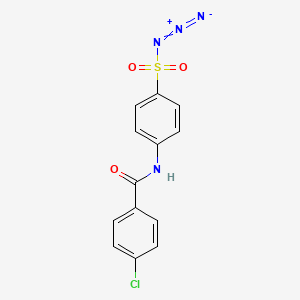
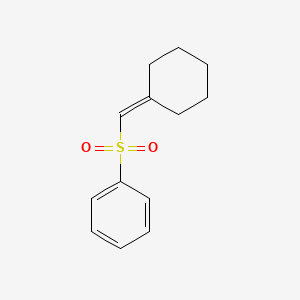
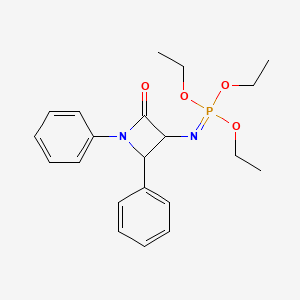
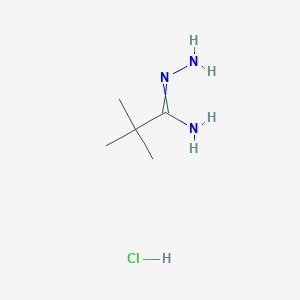

![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
